1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
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Overview
Description
1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Its derivatives may have potential therapeutic applications, including as analgesics or anti-inflammatory agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-Benzylpiperidine
- 4-Phenylpiperidine
- 1-Phenylpiperidine
Uniqueness
What sets 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-17(16-10-5-2-6-11-16)12-7-13-21(18)20(24)25-14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLCIGJFXSJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.